1H NMR and 13C NMR spectra for 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid
1H NMR and 13C NMR spectra for 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid
Introduction
2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid (CAS No: 1337926-15-4) is a derivative of succinimide, a fundamental scaffold in medicinal chemistry.[1][2] Its structure incorporates a gem-dimethyl substituted succinimide ring linked to an acetic acid moiety via the nitrogen atom. This unique combination of a sterically hindered cyclic imide and a carboxylic acid functional group makes it a valuable building block in the synthesis of more complex molecules, particularly in drug development and materials science.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The ¹H and ¹³C NMR spectra provide a detailed atomic-level map of the molecular structure, revealing the electronic environment of each nucleus. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid, providing researchers and drug development professionals with a foundational understanding of its spectral characteristics. The predictions herein are based on established principles of NMR spectroscopy and comparative analysis with structurally related compounds.[3][4][5]
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectra, the atoms of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid have been systematically numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Caption: Molecular structure and atom numbering for NMR analysis.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this molecule is expected to be relatively simple, with four distinct signals, all of which are predicted to be singlets due to the absence of vicinal protons for coupling. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the anisotropic effects of the carbonyl groups.
| Proton(s) | Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid | H on O(11) | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[4][6] This signal would disappear upon D₂O exchange. |
| Methylene | H on C(8) | ~4.1 | Singlet | 2H | These protons are adjacent to the electronegative nitrogen atom and the electron-withdrawing carboxylic acid group, leading to significant deshielding. |
| Methylene (Ring) | H on C(4) | ~2.8 | Singlet | 2H | These protons are alpha to a carbonyl group (C5) within the succinimide ring. Their chemical shift is comparable to that of succinimide itself.[5] |
| Gem-dimethyl | H on C(10) | ~1.3 | Singlet | 6H | These methyl groups are on a quaternary carbon and are relatively shielded, resulting in an upfield chemical shift. |
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The chemical shifts are primarily determined by the hybridization of the carbon atoms and the electronic effects of their substituents.
| Carbon(s) | Atom Number | Predicted Chemical Shift (δ, ppm) | Rationale |
| Imide Carbonyls | C(2), C(5) | ~177 | These carbonyl carbons are part of the imide functional group and are highly deshielded due to the two adjacent electronegative atoms (N and O).[7][8] |
| Carboxylic Acid Carbonyl | C(6) | ~172 | The carbonyl carbon of the carboxylic acid is also significantly deshielded, though typically slightly less so than an imide carbonyl.[4] |
| Methylene | C(8) | ~45 | This carbon is attached to the nitrogen of the imide and the carboxylic acid group, resulting in a downfield shift. |
| Methylene (Ring) | C(4) | ~38 | This methylene carbon is alpha to an imide carbonyl (C5) and adjacent to the quaternary carbon. |
| Quaternary Carbon | C(3) | ~35 | The chemical shift of this quaternary carbon is influenced by the attached methyl groups and its position within the five-membered ring. |
| Gem-dimethyl | C(10) | ~24 | The methyl carbons are the most shielded in the molecule, appearing at the highest field. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Caption: Recommended workflow for NMR data acquisition and analysis.
Causality Behind Experimental Choices:
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Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it often results in sharper -COOH proton signals. The solvent can also influence the chemical shifts of other protons.[9][10]
-
Spectrometer Frequency: A higher field spectrometer (≥400 MHz) provides better signal dispersion and sensitivity, which is crucial for unambiguous peak assignment, especially in more complex molecules.
-
Pulse Sequences: Standard single-pulse experiments are generally sufficient for this molecule. For ¹³C NMR, proton decoupling is essential to simplify the spectrum to singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point of 0 ppm for accurate chemical shift calibration.[11]
Conclusion
The ¹H and ¹³C NMR spectra of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid are predicted to exhibit characteristic signals that are readily assignable to its constituent functional groups. The ¹H spectrum is dominated by four singlets, reflecting the molecular symmetry and lack of proton-proton coupling. The ¹³C spectrum provides a clear fingerprint of the carbon backbone, with the carbonyl carbons appearing at the lowest field. This comprehensive guide, including the predicted spectral data and a robust experimental protocol, serves as a valuable resource for scientists working with this compound, facilitating its unambiguous identification and characterization in research and development settings.
References
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NextSDS. (n.d.). 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid. Retrieved from [Link][2]
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JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link][4]
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][6]
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Schubert, M., et al. (2017). Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. Angewandte Chemie International Edition, 56(47), 15029-15033. Retrieved from [Link][7][8][12]
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Chapman, O. L., & King, R. W. (1964). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides. Journal of the American Chemical Society, 86(7), 1256-1258. Retrieved from [Link][9]
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Smirnov, S. N., et al. (2013). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 135(19), 7454–7463. Retrieved from [Link][10]
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